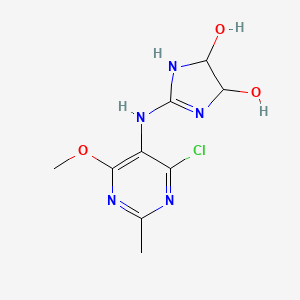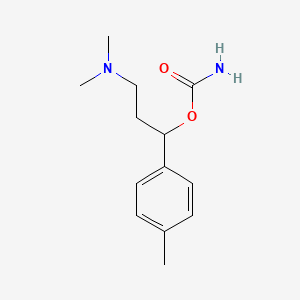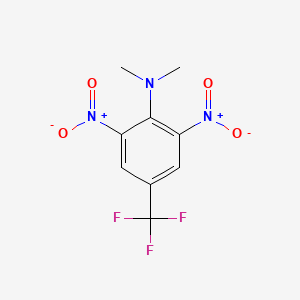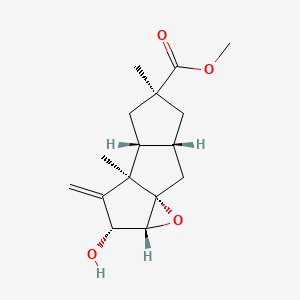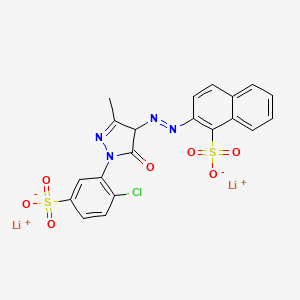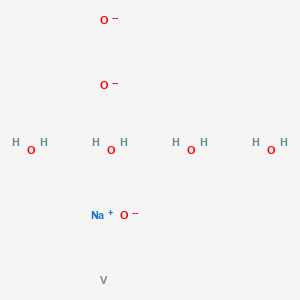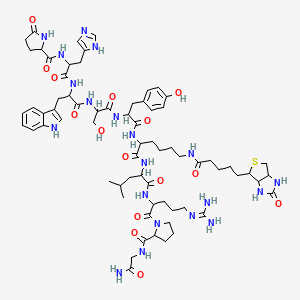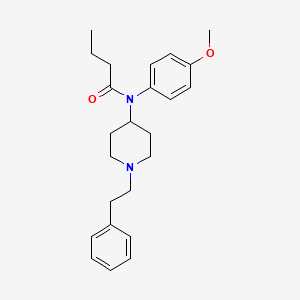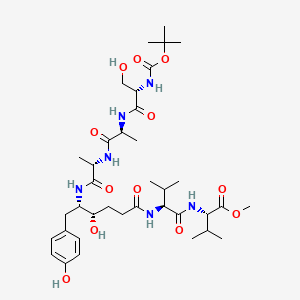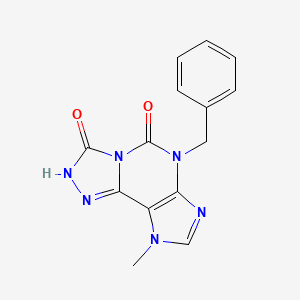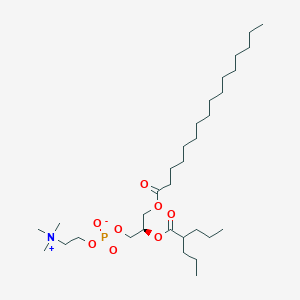
3Fgd5kpj8G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Palmitoyl-2-valproyl-sn-glycero-3-phosphocholine, also known by its identifier 3Fgd5kpj8G, is a synthetic phospholipid derivative. This compound is characterized by its molecular formula C32H64NO8P and a molecular weight of 621.83 g/mol . It is a conjugate of valproic acid and phosphatidylcholine, designed to combine the properties of both molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-palmitoyl-2-valproyl-sn-glycero-3-phosphocholine involves the esterification of valproic acid with 1-palmitoyl-sn-glycero-3-phosphocholine. The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation . The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process often involves high-performance liquid chromatography (HPLC) to separate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
1-Palmitoyl-2-valproyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Hydrolysis: This reaction breaks the ester bonds, yielding valproic acid and 1-palmitoyl-sn-glycero-3-phosphocholine.
Oxidation: The compound can be oxidized to form corresponding phospholipid peroxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to different phospholipid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of and a .
Oxidation: Requires such as or .
Substitution: Involves nucleophiles like amines or thiols under mild conditions.
Major Products
- Various phospholipid derivatives from substitution reactions .
Valproic acid: and from hydrolysis.
Phospholipid peroxides: from oxidation.
Wissenschaftliche Forschungsanwendungen
1-Palmitoyl-2-valproyl-sn-glycero-3-phosphocholine has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Explored as a potential prodrug for valproic acid, enhancing its delivery and reducing side effects.
Wirkmechanismus
The compound exerts its effects primarily through its phospholipid moiety , which integrates into cell membranes, altering their properties and influencing membrane-associated processes. The valproic acid component is released upon hydrolysis, exerting its known effects on neurotransmitter levels and ion channel modulation . This dual action makes it a promising candidate for targeted drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine
Uniqueness
1-Palmitoyl-2-valproyl-sn-glycero-3-phosphocholine is unique due to its conjugation with valproic acid, which imparts additional therapeutic properties. Unlike other phospholipids, it serves as a prodrug, releasing valproic acid upon hydrolysis, thus combining the benefits of both molecules in a single compound .
Eigenschaften
CAS-Nummer |
160099-33-2 |
|---|---|
Molekularformel |
C32H64NO8P |
Molekulargewicht |
621.8 g/mol |
IUPAC-Name |
[(2R)-3-hexadecanoyloxy-2-(2-propylpentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H64NO8P/c1-7-10-11-12-13-14-15-16-17-18-19-20-21-24-31(34)38-27-30(41-32(35)29(22-8-2)23-9-3)28-40-42(36,37)39-26-25-33(4,5)6/h29-30H,7-28H2,1-6H3/t30-/m1/s1 |
InChI-Schlüssel |
RVDTYQONAYYEBB-SSEXGKCCSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C(CCC)CCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C(CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


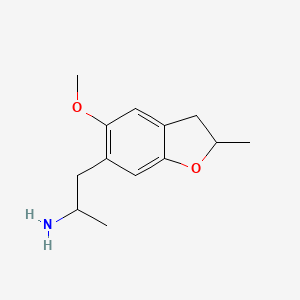
![[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate](/img/structure/B12775363.png)

